Cyclohexyl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
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Overview
Description
Cyclohexyl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by a cyclohexyl group attached to a piperazine ring, which is further substituted with a 2,3-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2,3-Dimethylphenyl Group: The piperazine ring is then reacted with 2,3-dimethylphenyl halide in the presence of a base such as potassium carbonate to introduce the 2,3-dimethylphenyl group.
Attachment of the Cyclohexyl Group: Finally, the cyclohexyl group is introduced through a reaction with cyclohexyl halide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Cyclohexyl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine nitrogen can be substituted with various electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Cyclohexyl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexyl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl[4-(2-methoxyphenyl)piperazin-1-yl]methanone
- Cyclohexyl[4-(2-pyrimidinyl)piperazin-1-yl]methanone
- Cyclohexyl[4-(2-pyrrol-1-yl)phenyl]piperazin-1-yl]methanone
Uniqueness
Cyclohexyl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone is unique due to the presence of the 2,3-dimethylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C19H28N2O |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
cyclohexyl-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H28N2O/c1-15-7-6-10-18(16(15)2)20-11-13-21(14-12-20)19(22)17-8-4-3-5-9-17/h6-7,10,17H,3-5,8-9,11-14H2,1-2H3 |
InChI Key |
MQBWKOQCAAJIEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCCCC3)C |
Origin of Product |
United States |
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